N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea
Übersicht
Beschreibung
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea, also known as DMXAA, is a compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the 1990s and has since undergone numerous studies to determine its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea works by activating the immune system to attack cancer cells. Specifically, this compound activates a protein called STING (stimulator of interferon genes), which leads to the production of cytokines and chemokines that attract immune cells to the site of the tumor. This immune response leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea is its ability to enhance the effectiveness of chemotherapy and radiation therapy. In addition, this compound has been shown to have minimal toxicity in animal models. However, this compound has a short half-life and is rapidly metabolized, which can limit its effectiveness in some cases.
Zukünftige Richtungen
There are a number of potential future directions for research on N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea. One area of focus is the development of new formulations of this compound that can increase its half-life and improve its effectiveness. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy.
Wissenschaftliche Forschungsanwendungen
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has anti-tumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
Eigenschaften
IUPAC Name |
3-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-1-(4-methoxyphenyl)-1-methylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-29(17-8-10-18(30-2)11-9-17)25(33)26-16-7-12-19-20(15-16)28-24(22-6-4-14-32-22)23(27-19)21-5-3-13-31-21/h3-15H,1-2H3,(H,26,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYLNSLMQCXEDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.